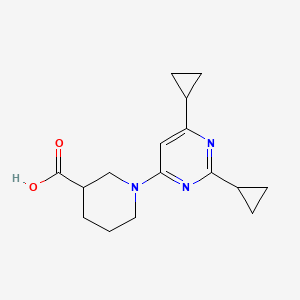

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

Beschreibung

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring a pyrimidine ring substituted with two cyclopropyl groups at the 2- and 6-positions. The following analysis compares this compound with four closely related derivatives, emphasizing substituent effects on molecular weight, solubility, and synthetic utility.

Eigenschaften

Molekularformel |

C16H21N3O2 |

|---|---|

Molekulargewicht |

287.36 g/mol |

IUPAC-Name |

1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21) |

InChI-Schlüssel |

ZMSCRUSXCHQACA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-3-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Der Syntheseweg beginnt häufig mit der Herstellung des Pyrimidinrings, gefolgt von der Einführung von Cyclopropylgruppen an den Positionen 2 und 6. Anschließend wird der Piperidinring aufgebaut und an die Pyrimidin-Einheit gebunden. Schließlich wird die Carbonsäuregruppe eingeführt. Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken .

Chemische Reaktionsanalyse

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können am Piperidinring oder der Pyrimidin-Einheit stattfinden.

Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und unterschiedliche Temperaturen und Drücke, um Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-3-carbonsäure hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Sie wird auf ihren potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere zur gezielten Ansprache spezifischer biologischer Pfade.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden

Wirkmechanismus

Der Wirkmechanismus von 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-3-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktionswegen, was letztendlich zu den gewünschten therapeutischen Wirkungen führt .

Analyse Chemischer Reaktionen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: The compound may be used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and physicochemical differences among analogous compounds:

Key Observations:

- Molecular Weight and Substituent Effects : The tert-butoxycarbonyl (Boc)-protected derivative (305.37 g/mol) has the highest molecular weight due to the bulky Boc group, which enhances steric hindrance and reduces solubility in aqueous media . In contrast, the methylpyrazine analog (221.25 g/mol) is lighter, with a simpler substituent profile .

- Cyclopropyl vs. Methyl Groups: The cyclopropyl-substituted compound (275.35 g/mol, ) is heavier than the methylpyrazine analog (221.25 g/mol, ).

- Melting Points : Only the methylpyrazine derivative () reports a sharp melting point (185–186.5°C), indicative of high crystallinity. Cyclopropyl and Boc-substituted analogs lack melting point data, possibly due to amorphous solid forms or hygroscopicity.

Biologische Aktivität

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2, with a molecular weight of 287.36 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety and a carboxylic acid group, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21) |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrimidine Ring : Initial formation of the pyrimidine structure.

- Cyclopropyl Substitution : Introduction of cyclopropyl groups at the 2 and 6 positions.

- Piperidine Construction : Formation of the piperidine ring attached to the pyrimidine.

- Carboxylic Acid Introduction : Final addition of the carboxylic acid group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with piperidine rings have been noted for their effectiveness against resistant strains of Mycobacterium tuberculosis (MIC values ranging from 0.5 to 4 µg/mL) . The specific activity of this compound against various microorganisms remains to be fully elucidated.

Anticancer Properties

The compound is also being investigated for potential anticancer effects. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : Binding to specific enzymes or receptors, thereby modulating their activity.

- Signal Transduction Pathways : Influencing cellular signaling pathways that lead to therapeutic effects.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of similar compounds. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.